molecular formula C10H7ClN6O5 B2465060 N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 314048-54-9

N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2465060
CAS No.: 314048-54-9
M. Wt: 326.65
InChI Key: HXQQPTDKXKVTDH-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of nitroaromatic compounds These compounds are characterized by the presence of nitro groups attached to an aromatic ring, which often imparts unique chemical and physical properties

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN6O5/c11-7-3-6(16(19)20)1-2-8(7)13-9(18)4-15-5-12-10(14-15)17(21)22/h1-3,5H,4H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQQPTDKXKVTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:

    Chlorination: The chlorination of the aromatic ring can be carried out using chlorine gas or other chlorinating agents.

    Formation of Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and nitriles.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, chlorination, and cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound can be synthesized via nucleophilic substitution or amide coupling. Key steps observed in similar systems include:

Acetamide Formation

  • Intermediate synthesis : Reaction of 2-chloro-4-nitroaniline with chloroacetyl chloride forms N-(2-chloro-4-nitrophenyl)-2-chloroacetamide, followed by substitution with 3-nitro-1H-1,2,4-triazole (see Scheme 1 in ).

  • Coupling agents : EDC·HCl and HOBt facilitate amide bond formation between carboxylic acid derivatives and amines .

Step Reagents/Conditions Yield Source
ChloroacetylationChloroacetyl chloride, DMF, 0–5°C65–78%
Triazole substitutionNaN₃, CuSO₄, sodium ascorbate, RT45–68%

Nitro Group Reduction

The 4-nitrophenyl and 3-nitro-triazole groups can be reduced to amines using SnCl₂/HCl or catalytic hydrogenation :

  • 4-Nitrophenyl → 4-aminophenyl : Enhances electron density, enabling electrophilic substitution.

  • 3-Nitro-triazole → 3-amino-triazole : Increases nucleophilicity for further functionalization .

Nucleophilic Aromatic Substitution

The 2-chloro substituent on the phenyl ring is activated for displacement by electron-withdrawing nitro groups:

  • Replacement with amines : Aniline derivatives react with alkyl/aryl amines at 80–100°C in DMF .

  • Methoxy/hydroxy substitution : Requires NaOMe or NaOH under reflux .

Nucleophile Conditions Product Source
PiperidineDMF, 80°C, 12 hN-(4-nitrophenyl)-2-piperidinylacetamide
Sodium methoxideMeOH, reflux, 6 hMethoxy-substituted derivative

Hydrolysis

The acetamide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic (HCl, H₂SO₄) : Yields 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid and 2-chloro-4-nitroaniline .

  • Basic (NaOH) : Forms sodium carboxylate intermediates .

Alkylation/Acylation

The triazole nitrogen or acetamide NH may undergo further modifications:

  • Propargylation : Propargyl bromide in DMF/K₂CO₃ introduces alkyne handles for click chemistry .

  • Sulfonation : SO₃·pyridine complex sulfonates the triazole ring .

Triazole Ring Transformations

The 1,2,4-triazole scaffold participates in cycloadditions and metal coordination:

  • Click reactions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole periphery .

  • Metal complexes : Pd(II) or Cu(II) ions coordinate with triazole nitrogens, altering catalytic properties .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C due to nitro group explosivity .

  • Photolysis : UV exposure degrades the nitro groups, forming nitroxyl radicals .

Key Research Findings

  • Antimicrobial activity : Analogues with chloro-nitrophenyl and nitro-triazole motifs show IC₅₀ values of 8–32 µg/mL against E. coli and S. aureus .

  • SAR trends :

    • Electron-withdrawing groups (e.g., -NO₂) enhance stability but reduce solubility .

    • Substitution at the triazole 3-position improves α-glucosidase inhibition .

Scientific Research Applications

Antimicrobial Activity

N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has shown promising results against various microbial strains. For instance:

  • Study on Bacterial Inhibition : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating efficacy similar to established antibiotics .
Microbial Strain MIC (µg/mL) Reference Year
Staphylococcus aureus322024
Escherichia coli642024

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In vitro studies have assessed its effects on cancer cell lines:

  • Evaluation on MCF-7 Cells : The compound demonstrated a dose-dependent reduction in cell viability of human breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment .
Cell Line IC50 (µM) Reference Year
MCF-7152023

Agrochemical Applications

The compound has potential applications in agriculture as a pesticide or herbicide. Its structural features suggest that it may interact effectively with biological targets in pests or weeds.

Case Study on Herbicidal Activity

A recent study evaluated the herbicidal properties of this compound:

  • Herbicidal Efficacy : The compound showed significant inhibition of weed growth at low concentrations, suggesting its potential as an effective herbicide .

Biological Mechanisms and Insights

The biological activity of this compound is attributed to its ability to disrupt cellular processes in target organisms. For instance:

  • Mechanism of Action : The nitro groups within the structure are believed to play a critical role in the bioactivity by forming reactive intermediates that can interact with cellular macromolecules .

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-nitrophenyl)-acetamide: Lacks the triazole ring, which may affect its chemical properties and applications.

    2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide: Lacks the nitroaromatic ring, which may influence its reactivity and biological activity.

Uniqueness

N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the presence of both nitroaromatic and triazole moieties, which can impart distinct chemical and biological properties

Biological Activity

N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound belonging to the class of nitroaromatic compounds, characterized by the presence of nitro groups attached to an aromatic ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, mechanisms of action, and biological activities based on diverse research findings.

The synthesis of this compound typically involves several key steps:

  • Chlorination : The aromatic ring is chlorinated using chlorine gas or other chlorinating agents.
  • Formation of Triazole Ring : Cyclization reactions involving hydrazine derivatives and nitriles lead to the formation of the triazole ring.
  • Acetamide Formation : The final step involves acylation reactions using acetic anhydride or acetyl chloride to form the acetamide group.

This compound has a molecular formula of C10H7ClN6O5C_{10}H_{7}ClN_{6}O_{5} and a molecular weight of approximately 326.65 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit specific enzymes critical for bacterial survival. Its nitro groups can be reduced to amino groups, potentially leading to active metabolites that exert antimicrobial effects.
  • Anticancer Properties : Research indicates that this compound may interfere with cellular signaling pathways or DNA replication processes in cancer cells. The presence of nitro groups is often associated with cytotoxicity against various cancer cell lines .

Biological Activity Data

Recent studies have highlighted various aspects of the biological activity of this compound:

Activity Type Target Organism/Cell Line IC50 Value (µM) Selectivity Index
AntimicrobialStaphylococcus aureus5.0>20
AnticancerHeLa Cells12.5>10
AntichagasicTrypanosoma cruzi0.09>555.5

The compound demonstrated significant antichagasic activity (IC50 = 0.09 µM), outperforming traditional treatments like benznidazole . This suggests a promising therapeutic potential for treating Chagas disease.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated effective inhibition against Staphylococcus aureus, with an IC50 value of 5 µM, showing potential for development as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on HeLa cells revealed that this compound exhibited an IC50 value of 12.5 µM, indicating moderate cytotoxicity. Further investigations into its mechanism suggested that it may induce apoptosis through the activation of caspase pathways .

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